Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate
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Overview
Description
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate is an organic compound belonging to the quinoline family. It is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 7th position, and an ethyl ester group at the 6th position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-7-methoxyquinoline-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxyquinolin-4(1H)-one.
Chlorination: The 7-methoxyquinolin-4(1H)-one is treated with phosphorus oxychloride to introduce the chloro group at the 4th position.
Esterification: The resulting 4-chloro-7-methoxyquinoline is then esterified with ethyl chloroformate to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted by nucleophiles such as amines and thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of quinoline-7-carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines and thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 4-amino-7-methoxyquinoline-6-carboxylate.
Reduction: Formation of 4-chloro-7-methoxyquinoline-6-carbinol.
Oxidation: Formation of 4-chloro-7-methoxyquinoline-6-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including receptor tyrosine kinase inhibitors used in cancer therapy.
Organic Synthesis: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives:
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar structure but with a methyl group at the 6th position instead of a methoxy group.
4-chloro-6,7-dimethoxyquinoline: Contains an additional methoxy group at the 6th position.
4-chloro-7-trifluoromethoxyquinoline: Features a trifluoromethoxy group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds makes it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 4-chloro-7-methoxyquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)9-6-8-10(14)4-5-15-11(8)7-12(9)17-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCSEKSHEOSZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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